![molecular formula C8H10BrFN2O2 B2738413 ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate CAS No. 1856085-73-8](/img/structure/B2738413.png)
ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate
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Description
“Ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C8H10BrFN2O2 . It is a derivative of pyrazole, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate” can be analyzed based on its molecular formula C8H10BrFN2O2. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . Attached to this ring are a bromine atom, a 2-fluoroethyl group, and an ethyl carboxylate group .Physical And Chemical Properties Analysis
The physical and chemical properties of “ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate” include its molecular weight, which is 265.08 g/mol . It is a powder at room temperature .Safety And Hazards
The safety information for “ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
ethyl 4-bromo-1-(2-fluoroethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrFN2O2/c1-2-14-8(13)7-6(9)5-12(11-7)4-3-10/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEHEPATAOJGFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1Br)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate |
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